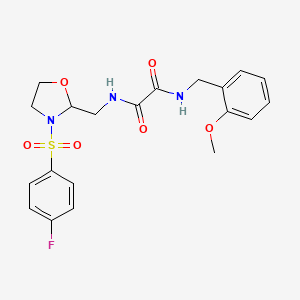

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide

Description

N1-((3-((4-Fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a synthetic oxalamide derivative characterized by a unique structural framework. The molecule features a 4-fluorophenyl sulfonyl group attached to an oxazolidine ring, which is linked via a methyl group to the N1-position of the oxalamide core. The N2-position is substituted with a 2-methoxybenzyl group.

Properties

IUPAC Name |

N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]-N'-[(2-methoxyphenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O6S/c1-29-17-5-3-2-4-14(17)12-22-19(25)20(26)23-13-18-24(10-11-30-18)31(27,28)16-8-6-15(21)7-9-16/h2-9,18H,10-13H2,1H3,(H,22,25)(H,23,26) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIEJZIHMTJPBCP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

451.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is a complex organic compound with significant potential in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the following structural characteristics:

- Molecular Formula : C18H20FNO4S

- Molecular Weight : Approximately 367.42 g/mol

- Functional Groups : Contains an oxazolidine ring, a sulfonyl group, and methoxybenzyl moiety, which contribute to its biological activities.

The biological activity of N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide is primarily attributed to its ability to interact with specific biological targets. The compound is believed to inhibit certain enzymes involved in metabolic pathways and may exert effects on protein synthesis due to its structural components resembling known inhibitors of ribosomal function.

Antibacterial Activity

Preliminary studies suggest that compounds with similar oxazolidine structures exhibit antibacterial properties by binding to the bacterial ribosome, inhibiting protein synthesis. This mechanism is critical for the development of new antibiotics targeting resistant strains .

Anticancer Potential

Research indicates that N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide may have anticancer effects. The compound's ability to modulate pathways involved in cell proliferation and apoptosis has been explored in various cancer models. For instance, its structural similarity to histone deacetylase inhibitors suggests potential efficacy in cancer treatment .

Case Studies

- In Vitro Studies : In vitro assays have shown that N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide exhibits significant cytotoxicity against several cancer cell lines, including breast and lung cancer cells. The compound's IC50 values ranged from 10 to 25 µM, indicating a promising therapeutic index for further development .

- Animal Models : In vivo studies using rodent models have demonstrated that this compound can reduce tumor growth significantly when administered at therapeutic doses. The mechanism appears to involve the induction of apoptosis and inhibition of angiogenesis .

Comparative Analysis

The biological activity of N1-((3-((4-fluorophenyl)sulfonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide can be compared with other compounds exhibiting similar structures:

| Compound Name | Structure Similarity | Biological Activity |

|---|---|---|

| Compound A | High | Antibacterial |

| Compound B | Moderate | Anticancer |

| Compound C | Low | No significant activity |

Comparison with Similar Compounds

Structural Analogs

Oxalamides are a versatile class of compounds with diverse substituents dictating their biological roles. Below is a comparison of key structural analogs:

Key Observations :

- Sulfonyl vs. Thiazole/Pyrrolidine: The target compound’s 4-fluorophenyl sulfonyl group distinguishes it from analogs like 14 (thiazole-pyrrolidine hybrid), which showed antiviral activity against HIV .

- Methoxybenzyl vs. Phenethyl : The 2-methoxybenzyl substituent in the target compound differs from the 4-methoxyphenethyl group in 18 . Methoxy groups generally improve metabolic stability by blocking oxidative pathways .

- Oxazolidine vs. Isoindoline : The oxazolidine core in the target compound may confer conformational rigidity compared to GMC-4 (isoindoline-dione), which exhibited antimicrobial activity .

Structure-Activity Relationships (SAR)

- Fluorine Substitution: The 4-fluorophenyl group in the target compound may enhance lipid solubility and target affinity compared to non-fluorinated analogs (e.g., GMC-5 in ) .

- Sulfonyl Group : The sulfonyl moiety increases acidity and hydrogen-bonding capacity, critical for interactions with viral or bacterial enzymes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.